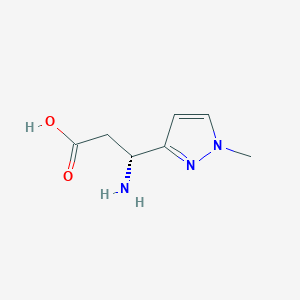

(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Description

(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a chiral α-amino acid derivative featuring a 1-methylpyrazole substituent at the β-position of the amino acid backbone. Key properties include:

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(3R)-3-amino-3-(1-methylpyrazol-3-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-10-3-2-6(9-10)5(8)4-7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m1/s1 |

InChI Key |

GBMPYBWNIVPXAF-RXMQYKEDSA-N |

Isomeric SMILES |

CN1C=CC(=N1)[C@@H](CC(=O)O)N |

Canonical SMILES |

CN1C=CC(=N1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

Introduction of the amino group: The amino group can be introduced via reductive amination or by using a suitable amine precursor.

Formation of the propanoic acid moiety: This can be done by reacting the intermediate with a suitable carboxylic acid derivative under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a biochemical probe.

- Studied for its interactions with various enzymes and proteins.

Medicine:

- Explored for its potential as a pharmaceutical intermediate.

- Investigated for its potential therapeutic effects in various diseases.

Industry:

- Used in the development of new materials with specific properties.

- Employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and the pyrazole ring can interact with various enzymes and proteins, leading to changes in their activity. The compound can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Heterocycle Type and Substituent Effects

- Pyrazole vs.

- Substituent Electronic Effects: The methyl group in the target compound enhances hydrophobicity but reduces hydrogen-bonding capacity compared to nitro (electron-withdrawing) or trifluoromethyl (strongly electronegative) substituents .

Stereochemical and Positional Variations

- 3R vs. In contrast, the 2S configuration in pyrazole derivatives (e.g., CAS 25 in ) positions the amino group farther from the heterocycle, altering solubility and conformational flexibility.

- Amino Acid Backbone: Pyridine-containing analogs (e.g., CAS 70702-47-5 ) lack the pyrazole’s H-bonding N–H donor, reducing their capacity for supramolecular assembly compared to pyrazole derivatives.

Hydrogen Bonding and Crystal Packing

- The target compound’s methyl group limits hydrogen-bonding diversity compared to nitro- or phenyl-substituted pyrazoles, which form extended networks via N–H···O and C–H···π interactions .

- Etter’s graph set analysis () suggests that electron-withdrawing substituents (e.g., nitro) stabilize carboxylate-pyrazole interactions, whereas methyl groups favor weaker C–H···O bonds.

Physicochemical and Supplier Specifications

- Purity : The pyridine derivative (CAS 70702-47-5) is specified at ≥98.5% purity , while purity data for the target compound and triazole analog are unavailable .

- Solubility : Pyridine’s basic nitrogen enhances water solubility compared to pyrazole derivatives, which are more lipophilic due to methyl or aryl substituents .

Biological Activity

(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.19 g/mol

- CAS Number : 79026920

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The following mechanisms have been proposed:

- Modulation of Neurotransmitter Systems : The compound may influence glutamate receptors, which are critical in synaptic transmission and plasticity.

- Anti-inflammatory Effects : Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against certain cancer cell lines. For instance, it showed cytotoxic effects in breast cancer cells, with IC50 values indicating effective concentration levels required to inhibit cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory properties of the compound. Results indicated a reduction in edema in paw inflammation models when treated with this compound.

Case Studies

A notable case study published in a peer-reviewed journal explored the effects of this compound on neurodegenerative diseases. The study found that administration of the compound improved cognitive functions in mice models of Alzheimer's disease, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.